H-89 dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

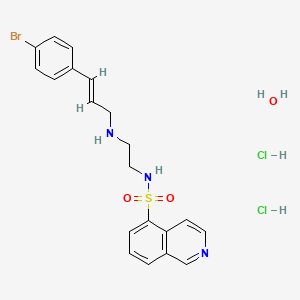

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24BrCl2N3O3S |

|---|---|

Molecular Weight |

537.3 g/mol |

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH.H2O/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;;/h1-10,12,15,22,24H,11,13-14H2;2*1H;1H2/b3-2+;;; |

InChI Key |

GKFFJFGBWAGAFD-HZBIHQSRSA-N |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.O.Cl.Cl |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.O.Cl.Cl |

Synonyms |

H-89 dihydrochloride hydrate protein kinase A inhibitor H89 |

Origin of Product |

United States |

Foundational & Exploratory

H-89 Dihydrochloride Hydrate: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride hydrate is a widely utilized isoquinolinesulfonamide compound in biomedical research, primarily recognized for its role as a potent, cell-permeable, and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).[1][2][3] Initially developed as a derivative of H-8, H-89 demonstrated approximately 30 times greater potency in inhibiting PKA.[1] Its primary mechanism involves competitive inhibition at the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[1] While H-89 has been an invaluable tool for dissecting the roles of PKA in a myriad of cellular processes—including cell proliferation, apoptosis, and metabolic regulation—a growing body of evidence highlights significant off-target effects and PKA-independent actions.[3][4][5] This guide provides a comprehensive technical overview of the core mechanism of action of H-89, its kinase selectivity profile, detailed experimental protocols for its use, and a critical discussion of its PKA-independent effects that researchers must consider for accurate data interpretation.

Core Mechanism of Action: PKA Inhibition

The canonical signaling pathway involving PKA begins with the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which then synthesizes cAMP from ATP. cAMP acts as a second messenger, binding to the regulatory subunits of the inactive PKA holoenzyme. This binding event induces a conformational change, causing the release of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, modulating their activity and triggering various cellular responses.

H-89 exerts its inhibitory effect by directly competing with ATP for binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.[1] This action is independent of intracellular cAMP levels.[6][7] For instance, in PC12D pheochromocytoma cells, H-89 dose-dependently inhibits forskolin-induced protein phosphorylation and neurite outgrowth without altering cAMP concentrations.[6][7]

References

- 1. H-89 - Wikipedia [en.wikipedia.org]

- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

- 5. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pkc19-36.com [pkc19-36.com]

- 7. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]

H-89 Dihydrochloride Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride hydrate is a widely utilized cell-permeable chemical compound known primarily as a potent and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).[1][2] Derived from H-8, H-89 was developed as a more potent and specific inhibitor for studying the roles of PKA in various cellular processes.[3] It acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.[3] This guide provides a comprehensive overview of H-89's properties, mechanism of action, experimental protocols, and key data for its application in scientific research.

Chemical and Physical Properties

H-89 is supplied as a dihydrochloride hydrate, which is typically an off-white powder.[1] Its properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide dihydrochloride | [3] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂S · 2HCl | [4] |

| Molecular Weight | 519.28 g/mol (anhydrous basis) | [5] |

| CAS Number | 130964-39-5 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | DMSO: ≥ 51.93 mg/mL (100 mM) Water: ~12.98 mg/mL (25 mM) | |

| Storage Temperature | -20°C | [2][6] |

Mechanism of Action: PKA Inhibition

The PKA signaling pathway is a crucial signal transduction cascade that regulates a multitude of cellular functions, including metabolism, gene expression, and cell growth. The pathway is initiated by the binding of extracellular ligands (like hormones) to G protein-coupled receptors (GPCRs), which activates the Gαs subunit.[7] This subunit then stimulates adenylyl cyclase to produce the second messenger, cAMP.[8]

PKA exists as an inactive tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits.[9][10] When intracellular cAMP levels rise, cAMP binds to the regulatory subunits, causing a conformational change that releases the active catalytic subunits.[8] These catalytic subunits then phosphorylate various downstream substrate proteins on serine or threonine residues, eliciting a cellular response.

H-89 exerts its inhibitory effect by directly targeting the active catalytic subunit of PKA. It competitively binds to the adenosine triphosphate (ATP) site, preventing the phosphorylation of PKA substrates.[3]

Figure 1: PKA signaling pathway and the inhibitory action of H-89.

Quantitative Inhibitory Activity and Selectivity

While H-89 is a potent PKA inhibitor, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. This is a critical consideration for experimental design and data interpretation. Its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various kinases highlight its selectivity profile.

| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. PKA (approx.) | Reference(s) |

| PKA | 48 | 135 | - | [5] |

| S6K1 | - | 80 | ~1.7x more potent | [3][5] |

| MSK1 | - | 120 | ~1.1x more potent | [3][5] |

| ROCKII | - | 270 | ~2-fold less potent | [3][5] |

| PKG | - | 480 | ~3.5-fold less potent | [5] |

| PKC | - | >24,000 | >177-fold less potent | [5] |

| MLCK | - | >24,000 | >177-fold less potent | [5] |

| PKBα (Akt) | - | 2600 | ~19-fold less potent | [3][5] |

| MAPKAP-K1b | - | 2800 | ~21-fold less potent | [3][5] |

Note: Data is compiled from various sources and experimental conditions may differ. Values should be considered as approximations.

Experimental Protocols

In Vitro Protocol: Inhibition of CREB Phosphorylation

A common method to validate the efficacy of H-89 in a cellular context is to measure the inhibition of the phosphorylation of a known downstream PKA target, such as the transcription factor CREB (cAMP response element-binding protein) at Serine 133.

Objective: To determine the dose-dependent inhibition of forskolin-induced CREB phosphorylation by H-89 in cultured cells (e.g., SKNMC cells) via Western Blot.[2]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium and appropriate cells (e.g., SKNMC)

-

Forskolin (a potent adenylyl cyclase activator)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

Appropriate secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Methodology:

-

Stock Solution Preparation:

-

Dissolve 5.19 mg of H-89 powder in 0.5 mL of DMSO to create a 20 mM stock solution.[2]

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture and Treatment:

-

Plate cells and grow to desired confluency (typically 70-80%).

-

Prepare working solutions of H-89 by diluting the 20 mM stock in cell culture medium to final concentrations (e.g., 1, 5, 10, 20 µM).[2] Include a vehicle control (DMSO only).

-

Pre-treat cells with the various concentrations of H-89 or vehicle for 30-60 minutes.[2][5]

-

-

PKA Stimulation:

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

-

Western Blot Analysis:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.

-

Wash and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.[2]

-

Figure 2: Experimental workflow for a Western blot analysis.

In Vivo Protocol: Murine Seizure Model

H-89 has been used in animal models to investigate the role of PKA in neurological processes.

Objective: To assess the effect of H-89 on pentylenetetrazol (PTZ)-induced seizures in mice.[3][12]

Materials:

-

This compound

-

Vehicle solution (e.g., 5% DMSO in saline)

-

Pentylenetetrazol (PTZ) solution

-

Adult mice

Methodology:

-

H-89 Preparation and Administration:

-

Prepare a suspension of H-89 in the vehicle. For example, for a 10 mg/kg dose in a 20g mouse receiving a 200 µL injection volume, the working solution concentration would be 1 mg/mL.[12]

-

Administer H-89 (e.g., 0.05 - 10 mg/kg) via intraperitoneal (i.p.) injection.[12] Control animals receive an equivalent volume of the vehicle.

-

-

Seizure Induction:

-

Approximately 30-120 minutes after H-89 administration, induce seizures by administering PTZ.[12]

-

-

Observation and Data Collection:

-

Observe the animals and record key parameters such as the latency to the first seizure and the seizure threshold.

-

Biological Effects and Research Applications

H-89 has been employed in a vast array of studies to elucidate the function of PKA signaling.

-

Neurobiology: It has been shown to inhibit forskolin-induced neurite outgrowth in PC12D cells, demonstrating PKA's role in neuronal differentiation.[1][6] It also increases the threshold for drug-induced seizures and can decrease morphine withdrawal symptoms in mice.[3]

-

Cancer Research: In Caco-2 human colon cancer cells, H-89 induced growth inhibition.[13]

-

Cardiovascular Research: H-89 is known to inhibit potassium currents in rat myocytes and can affect calcium uptake in skinned muscle fibers.[1][14]

-

Cell Biology: It has been used to study the trafficking of secretory proteins, suggesting a role for PKA in the post-TGN step of the secretory pathway.[15] It has also been shown to induce autophagy.[5]

-

TRPV1 Regulation: Studies have indicated that H-89 can inhibit the phosphorylation of the TRPV1 ion channel, which is involved in temperature regulation.[16]

Considerations and Limitations

-

Off-Target Effects: As shown in the selectivity table, H-89 inhibits several other kinases, including S6K1, MSK1, and ROCKII, with similar or only moderately lower potency than PKA.[5] This is a critical limitation, and researchers must confirm findings using multiple approaches, such as using other PKA inhibitors or genetic methods (e.g., siRNA), to ensure the observed effects are truly PKA-dependent.

-

Concentration: In vivo, inhibitory effects on PKA are typically observed at concentrations between 10 µM and 30 µM.[2] At these concentrations, off-target effects are more likely. The lowest effective concentration should always be determined and used.

-

PKA-Independent Effects: Some studies suggest H-89 may have effects independent of kinase inhibition, such as directly inhibiting certain ion channels.[3]

Conclusion

This compound remains a valuable and widely used pharmacological tool for investigating PKA-mediated signaling pathways. Its potency and cell permeability make it suitable for both in vitro and in vivo applications. However, researchers must remain vigilant about its potential off-target effects and design experiments with appropriate controls to ensure the accurate interpretation of results. When used judiciously, H-89 is an indispensable compound for dissecting the complex roles of PKA in health and disease.

References

- 1. This compound | 130964-39-5 [chemicalbook.com]

- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 3. H-89 - Wikipedia [en.wikipedia.org]

- 4. H-89 Dihydrochloride | C20H22BrCl2N3O2S | CID 5702541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. H 89 dihydrochloride [bio-gems.com]

- 7. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. H-89 Dihydrochloride产品说明书 [selleck.cn]

- 12. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]

- 13. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. H89 dihydrochloride hydrate and calphostin C lower the body temperature through TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

The Cell Permeability of H-89 Dihydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride hydrate is a widely utilized pharmacological tool, primarily known as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] Its ability to readily cross cell membranes allows for its application in a vast array of cell-based assays to investigate the role of PKA in various signaling pathways. This technical guide provides a comprehensive overview of the cell permeability of H-89, its mechanism of action, and detailed protocols for its use and for the characterization of its transport across cellular barriers. While H-89 is extensively used in cellular studies, it is important to note that specific quantitative data on its cell permeability, such as the apparent permeability coefficient (Papp), is not extensively documented in publicly available literature. However, its widespread use and observed intracellular effects are a strong indication of its cell-permeable nature.

Mechanism of Action and Target Specificity

H-89 exerts its inhibitory effect through competitive binding to the ATP pocket on the catalytic subunit of PKA.[2] This prevents the phosphorylation of PKA's downstream target proteins. While it is highly selective for PKA, at higher concentrations, H-89 can inhibit other kinases. Therefore, careful dose-response studies are crucial for interpreting experimental results.

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Kinase | IC50 / Ki | Notes |

| Protein Kinase A (PKA) | Ki = 48 nM[1] | Primary target. |

| S6K1 | IC50 = 80 nM[1] | Off-target effect. |

| MSK1 | IC50 = 120 nM[1] | Off-target effect. |

| ROCKII | IC50 = 270 nM[1] | Off-target effect. |

| PKBα (Akt) | IC50 = 2600 nM[1] | Off-target effect. |

| MAPKAP-K1b | IC50 = 2800 nM[1] | Off-target effect. |

| Protein Kinase G (PKG) | ~10-fold less potent than for PKA[2] | Off-target effect. |

| Protein Kinase C (PKC) | >500-fold less potent than for PKA[1] | Off-target effect. |

| Myosin Light Chain Kinase (MLCK) | >500-fold less potent than for PKA[1] | Off-target effect. |

| Calmodulin Kinase II | >500-fold less potent than for PKA[1] | Off-target effect. |

| Casein Kinase I/II | >500-fold less potent than for PKA[1] | Off-target effect. |

Cellular Effects and Experimental Use

The cell permeability of H-89 has enabled its use in a variety of cell lines to probe the function of PKA in diverse biological processes. The effective concentration of H-89 can vary significantly depending on the cell type and the specific biological process being investigated.

Table 2: Examples of this compound Application in Cell-Based Assays

| Cell Line | H-89 Concentration | Incubation Time | Observed Effect | Reference |

| Caco-2 | Dose-dependent | Not specified | Induced morphological transformation and growth inhibition.[3] | [3] |

| KOPN-8 | 10 µM | 1 hour | Enhanced arrest of protein synthesis. | [4] |

| Human Embryonic Stem Cells (hESCs) | 4 µM | 1 day | Enhanced survival and clonogenicity.[5] | [5] |

| Fetal Rat Alveolar Type II Epithelium | Not specified | Not specified | Stimulated Na+ transport.[6] | [6] |

| ARPE-19 | Not specified | 24 - 48 hours | Attenuated TGF-β-induced migration and collagen gel contraction.[7] | [7] |

| Clone A cells | 0 - 10 µM | 30 minutes | Inhibition of active PKA in vivo.[8] | [8] |

Experimental Protocols

General Protocol for H-89 Treatment in Cell Culture

This protocol provides a general guideline for using H-89 in cell-based assays. The optimal conditions, particularly the concentration of H-89 and the incubation time, should be determined empirically for each specific cell line and experimental setup.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium appropriate for the cell line

-

Cell line of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will ensure they are in the desired growth phase (typically sub-confluent) at the time of treatment.

-

H-89 Treatment:

-

On the day of the experiment, thaw an aliquot of the H-89 stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO without H-89) should always be included.

-

Remove the existing medium from the cells and replace it with the medium containing H-89 or the vehicle control.

-

-

Incubation: Incubate the cells for the desired period. Incubation times can range from minutes to days depending on the biological question being addressed.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting, immunofluorescence, or functional assays.

Protocol for Determining the Apparent Permeability (Papp) of H-89 using the Caco-2 Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10][11] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[9][10] This assay can be used to determine the apparent permeability coefficient (Papp) of a compound, providing a quantitative measure of its ability to cross the cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Lucifer yellow or another membrane-impermeant marker

-

Analytical instrumentation for quantifying H-89 (e.g., LC-MS/MS)

Procedure:

-

Caco-2 Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in T-75 flasks.

-

Seed the cells onto Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium should be changed every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

-

Alternatively, the permeability of a membrane-impermeant marker like Lucifer yellow can be measured. A low permeability of this marker indicates a tight monolayer.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

-

Add the transport buffer containing a known concentration of H-89 to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.

-

At the end of the experiment, collect a sample from the apical chamber.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

To investigate active efflux, perform the transport experiment in the reverse direction by adding H-89 to the basolateral chamber and sampling from the apical chamber.

-

-

Sample Analysis:

-

Quantify the concentration of H-89 in all collected samples using a validated analytical method such as LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

-

A is the surface area of the Transwell® membrane (in cm²).

-

C0 is the initial concentration of the compound in the donor chamber.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

-

Visualizations

Signaling Pathway Diagram

Caption: PKA signaling pathway and the inhibitory action of H-89.

Experimental Workflow Diagram

Caption: Workflow for a Caco-2 cell permeability assay.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H89, an inhibitor of protein kinase A (PKA), stimulates Na+ transport by translocating an epithelial Na+ channel (ENaC) in fetal rat alveolar type II epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caco-2 Permeability Assay | PPTX [slideshare.net]

The Dual Nature of H-89 Dihydrochloride Hydrate: A Technical Guide to Its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

H-89 dihydrochloride hydrate is a widely utilized pharmacological tool in cellular signaling research. Initially characterized as a potent and selective inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway, a growing body of evidence reveals a more complex interaction profile. This guide provides an in-depth analysis of the molecular targets of H-89, offering a critical perspective for the accurate interpretation of experimental results.

Core Mechanism of Action

H-89 acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the catalytic subunit of PKA.[1][2] This mode of action prevents the transfer of a phosphate group from ATP to serine or threonine residues on PKA's substrate proteins, thereby blocking downstream signaling events.

Primary Target: Protein Kinase A (PKA)

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP, the catalytic subunits are released and become active. H-89 directly targets these active catalytic subunits.

The inhibitory potency of H-89 against PKA is well-documented, with reported Ki and IC50 values in the nanomolar range, indicating a high affinity for its primary target.

Off-Target Activities: A Broader Kinase Inhibition Profile

While H-89 exhibits a degree of selectivity for PKA, it is crucial for researchers to recognize its inhibitory effects on a range of other kinases, often at concentrations commonly used in cell-based assays (typically 1-10 µM).[3][4] This off-target activity can lead to confounding results if not carefully considered.

Quantitative Data on Kinase Inhibition

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of H-89 against its primary target, PKA, and a selection of its known off-targets. This data highlights the dose-dependent nature of H-89's selectivity.

| Primary Target | Inhibitor Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |

| Protein Kinase A (PKA) | 48 nM[5] | ~50 nM[6], 135 nM[1] |

Table 1: Inhibitory Activity of H-89 against its Primary Target, PKA.

| Off-Target Kinase | Half-maximal Inhibitory Concentration (IC50) in nM |

| S6K1 (Ribosomal protein S6 kinase 1) | 80[1][5] |

| MSK1 (Mitogen- and stress-activated protein kinase 1) | 120[1][5] |

| ROCKII (Rho-associated coiled-coil containing protein kinase 2) | 270[1] |

| PKBα (Protein Kinase B alpha / Akt1) | 2600[1][5] |

| MAPKAP-K1b (Mitogen-activated protein kinase-activated protein kinase 1b) | 2800[1][5] |

| Protein Kinase G (PKG) | ~500[6] |

| Protein Kinase Cμ (PKCμ) | ~500[6] |

Table 2: A Selection of Off-Target Kinases Inhibited by H-89. It is important to note that studies in PKA-null cells have demonstrated that H-89 can still affect the phosphorylation of numerous proteins, indicating its action on other kinases within intact cells.[4][7][8] Likely targets in this context include other basophilic kinases such as AKT, RSK, and AMPK.[4][7][8]

Beyond Kinases: Other Off-Target Effects

The inhibitory profile of H-89 is not limited to protein kinases. Researchers should be aware of its potential interactions with other cellular components, which can contribute to its overall biological effects.

| Non-Kinase Off-Target | Effect | Inhibitor Constant (Ki) |

| β1-Adrenergic Receptor (β1AR) | Antagonist | ~350 nM[9] |

| β2-Adrenergic Receptor (β2AR) | Antagonist | ~180 nM[9] |

| Kv1.3 K+ channels | Inhibition | Not specified |

Table 3: Non-Kinase Off-Targets of H-89.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical PKA signaling pathway and a typical experimental workflow for assessing the inhibitory activity of H-89.

Caption: The canonical cAMP/PKA signaling pathway and the inhibitory action of H-89.

Caption: A generalized experimental workflow for studying the effects of H-89.

Experimental Protocols

In Vitro PKA Inhibition Assay

A common method to determine the inhibitory activity of H-89 on PKA is a cell-free kinase assay.

Objective: To quantify the direct inhibitory effect of H-89 on PKA activity.

Materials:

-

Purified, active PKA enzyme

-

Histone H2B (or a specific peptide substrate for PKA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 10 mM magnesium acetate, 2 mM EGTA)

-

Phosphocellulose paper or filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKA enzyme, and the substrate (e.g., 100 µg of histone H2B).[5]

-

Add varying concentrations of H-89 to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 3.3-20 µM).[5]

-

Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid (e.g., 50 mM) to stop the enzymatic activity and wash away unincorporated ATP.[10]

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove any remaining free radioactive ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of PKA inhibition for each concentration of H-89 and determine the IC50 value.

Cell-Based Assay for PKA Inhibition

Western blotting is a widely used technique to assess the effect of H-89 on PKA activity within intact cells by measuring the phosphorylation status of a known PKA substrate, such as CREB (cAMP response element-binding protein).[6]

Objective: To determine the in-cell efficacy of H-89 in blocking PKA-mediated phosphorylation.

Materials:

-

Cultured cells (e.g., SKNMC cells)

-

This compound

-

PKA agonist (e.g., Forskolin)

-

Cell lysis buffer

-

Primary antibodies against a phosphorylated PKA substrate (e.g., Phospho-CREB Ser133) and the total protein of that substrate.

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of H-89 for a specified time (e.g., 30 minutes).[6]

-

Stimulate the cells with a PKA agonist like Forskolin (e.g., 30 µM) for a short duration (e.g., 10 minutes) to activate PKA.[6]

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated substrate.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate protein.[6]

Conclusion and Recommendations

References

- 1. H-89 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. s6-kinase-substrate-peptide-32.com [s6-kinase-substrate-peptide-32.com]

- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]

The Off-Target Profile of H-89 Dihydrochloride Hydrate: A Technical Guide for Researchers

An in-depth examination of the unintended molecular interactions of the widely used PKA inhibitor, H-89, providing critical data and experimental context for researchers in pharmacology and drug development.

H-89 dihydrochloride hydrate, a derivative of H-8, is a potent, cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA). It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] While extensively used to probe the roles of PKA in cellular signaling, a growing body of evidence has revealed that H-89 interacts with a range of other molecules, leading to significant off-target effects that can confound experimental results. This guide provides a comprehensive overview of these off-target activities, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in the design and interpretation of their studies.

Off-Target Inhibitory Profile of H-89

The off-target effects of H-89 are not limited to a single class of proteins. The compound has been shown to inhibit several other protein kinases, antagonize G protein-coupled receptors (GPCRs), and affect the function of ion channels. The following tables summarize the quantitative data on the inhibitory activity of H-89 against its primary target, PKA, and its various off-target interactions.

| Target Kinase | IC50 / Ki Value (nM) | Assay Type | Reference |

| Protein Kinase A (PKA) | 48 (Ki), ~50-135 (IC50) | Cell-free kinase assay | [2][3][4][5] |

| S6 Kinase 1 (S6K1) | 80 | Kinase assay | [1][2][5] |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 | Kinase assay | [1][2][5] |

| Rho-associated Coiled-coil containing protein Kinase II (ROCKII) | 270 | Kinase assay | [1][2][5] |

| Protein Kinase Bα (PKBα/Akt) | 2600 | Kinase assay | [1][2][5] |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800 | Kinase assay | [1][2][5] |

| Protein Kinase G (PKG) | ~500 | Kinase assay | [3] |

| Protein Kinase Cμ (PKCμ) | ~500 | Kinase assay | [3] |

| Off-Target Receptor/Channel | Ki Value (nM) | Assay Type | Reference |

| β2-Adrenergic Receptor | ~180 | Competition binding assay | [6][7] |

| β1-Adrenergic Receptor | ~350 | Competition binding assay | [6][7] |

| Other G protein-coupled receptors | >10,000 | Receptor binding studies | [6][7] |

| Cav1.2 L-type Calcium Channel | ~3,160 (pIC50 = 5.5) | Whole-cell patch-clamp | [8] |

Key Off-Target Signaling Pathways Affected by H-89

The promiscuous nature of H-89 leads to the modulation of several critical signaling pathways beyond the PKA cascade. Understanding these interactions is crucial for accurate data interpretation.

Rho/ROCK Signaling Pathway

H-89 has been shown to inhibit Rho-associated kinases (ROCKs), which are key regulators of the actin cytoskeleton, cell adhesion, and motility.[8] This inhibition can lead to morphological changes in cells, such as the prevention of neurite retraction, a process that is often regulated by the balance between PKA and RhoA signaling.[8]

PI3K/Akt/mTOR Signaling Pathway

Recent studies have revealed a complex interplay between H-89 and the PI3K/Akt/mTOR pathway. Surprisingly, H-89 can render the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors like rapamycin and Torin1.[1][9] This effect does not appear to be mediated by direct inhibition of mTORC1 or mTORC2, suggesting that H-89 may act on a yet unidentified upstream regulator or a phosphatase within this pathway.[1][9]

β-Adrenergic Receptor Signaling

A significant off-target effect of H-89 is its direct antagonism of β-adrenergic receptors.[6][7] This can mask or alter the expected cellular responses to adrenergic stimuli, independently of its effects on PKA. For example, H-89 can attenuate isoproterenol-stimulated cAMP accumulation by blocking the receptor itself, not by inhibiting PKA downstream.[6]

References

- 1. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cav1.2 channel current block by the PKA inhibitor H-89 in rat tail artery myocytes via a PKA-independent mechanism: Electrophysiological, functional, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the PKA inhibitor H-89 on excitation-contraction coupling in skinned and intact skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

H-89 Dihydrochloride Hydrate: A Technical Guide to its Selectivity for Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-89 is a widely utilized isoquinolinesulfonamide compound, recognized primarily as a potent, cell-permeable, and competitive inhibitor of cyclic AMP-dependent protein kinase (PKA).[1] Its utility in dissecting PKA-mediated signaling pathways is well-established; however, a comprehensive understanding of its selectivity profile is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the selectivity of H-89 dihydrochloride hydrate for PKA over a panel of other protein kinases. It includes quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visual representations of the pertinent signaling pathways and experimental workflows to aid researchers in their study design and data interpretation. While H-89 is a powerful tool for studying PKA, it is important to note its off-target effects on other kinases and cellular components, which are also discussed herein.

Quantitative Selectivity Profile of H-89

The inhibitory activity of H-89 against a variety of protein kinases is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following tables summarize the reported values for H-89 against PKA and a selection of other kinases, illustrating its selectivity profile.

| Target Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity vs. PKA (based on IC50) |

| PKA | 135 | 48 | 1 |

| S6K1 | 80 | - | 0.59 |

| MSK1 | 120 | - | 0.89 |

| ROCKII | 270 | - | 2.0 |

| PKG | - | 480 | - |

| PKC | - | >24000 | >177 |

| MLCK | - | >24000 | >177 |

| Calmodulin Kinase II | - | >24000 | >177 |

| Casein Kinase I/II | - | >24000 | >177 |

| PKBα | 2600 | - | 19.3 |

| MAPKAP-K1b | 2800 | - | 20.7 |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and the specific substrate used.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitor potency and selectivity is reliant on robust and reproducible in vitro kinase assays. Below are detailed methodologies for commonly employed assays.

Radiometric Kinase Assay ([³²P]-ATP)

This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Materials:

-

Purified kinase (e.g., PKA)

-

Kinase-specific peptide substrate (e.g., Kemptide for PKA)

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA)

-

This compound at various concentrations

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the peptide substrate, and the purified kinase.

-

Add Inhibitor: Add varying concentrations of H-89 or vehicle (e.g., DMSO) to the reaction mix and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

-

Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The phosphorylated peptide will bind to the paper.

-

Wash: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each H-89 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

This compound at various concentrations

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up Kinase Reaction: In a white, opaque multi-well plate, add the kinase, substrate, and kinase reaction buffer.

-

Add Inhibitor: Add serial dilutions of H-89 or vehicle to the wells.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

-

Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[2][3]

-

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described for the radiometric assay.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This fluorescence-based assay measures the phosphorylation of a biotinylated substrate.

Materials:

-

Purified kinase

-

Biotinylated kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

This compound at various concentrations

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

-

HTRF-compatible plate reader

Procedure:

-

Prepare Reaction: In a low-volume microplate, combine the kinase and the biotinylated substrate in the kinase reaction buffer.

-

Add Inhibitor: Add varying concentrations of H-89 or vehicle.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubate: Incubate the plate at room temperature for the desired reaction time.

-

Stop and Detect: Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer. The EDTA chelates Mg²⁺, thus inhibiting kinase activity.

-

Incubate for FRET: Incubate the plate for 60 minutes at room temperature to allow for the formation of the FRET complex between the europium cryptate on the antibody and the XL665 on the streptavidin bound to the biotinylated phosphorylated substrate.

-

Read Plate: Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

-

Data Analysis: The ratio of the emission at 665 nm to 620 nm is proportional to the amount of substrate phosphorylation. Calculate the IC50 value as previously described.

Signaling Pathways and Experimental Workflows

The GPCR-cAMP-PKA Signaling Pathway

H-89 primarily targets PKA, a key downstream effector of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates this canonical pathway.

Caption: The GPCR-cAMP-PKA signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor like H-89.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Off-Target Considerations

While H-89 is a valuable tool for studying PKA, it is crucial to acknowledge its off-target effects.[4] As indicated in the selectivity table, H-89 can inhibit other kinases, such as S6K1, MSK1, and ROCKII, at concentrations not far from its IC50 for PKA.[5] Furthermore, H-89 has been reported to affect other cellular processes independently of its kinase inhibitory activity. Therefore, it is recommended to use H-89 in conjunction with other structurally and mechanistically different PKA inhibitors, or with genetic approaches such as siRNA or CRISPR-Cas9-mediated knockout of PKA subunits, to confirm that the observed effects are indeed PKA-dependent.

Conclusion

This compound is a potent inhibitor of PKA and serves as an indispensable tool in signal transduction research. Its selectivity for PKA over many other kinases is significant, but not absolute. A thorough understanding of its inhibitory profile, coupled with the use of robust experimental protocols and complementary inhibitory strategies, is paramount for the rigorous and accurate elucidation of PKA's role in cellular physiology and disease. This guide provides the necessary quantitative data, methodological details, and conceptual frameworks to assist researchers in the effective and responsible use of H-89 in their investigations.

References

An In-depth Technical Guide to H-89 Dihydrochloride Hydrate

Introduction: H-89 dihydrochloride hydrate is a potent, cell-permeable, and widely utilized chemical inhibitor in biomedical research.[1] Initially characterized as a highly selective and potent inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), it has been instrumental in elucidating the roles of PKA in a vast array of cellular processes.[1] Its mechanism involves competitive binding at the ATP site of the PKA catalytic subunit.[1][2] However, extensive research has revealed that H-89 also affects other kinases and cellular targets, making a thorough understanding of its molecular profile crucial for the accurate interpretation of experimental results.[2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties

H-89 is an isoquinoline sulfonamide derivative.[1][3] The dihydrochloride hydrate form enhances its solubility for experimental use. Its chemical and physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | [4] |

| Synonyms | H-89 2HCl, Protein Kinase Inhibitor H-89 | [4][5][6] |

| CAS Number | 130964-39-5 | [7] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂S · 2HCl · xH₂O | |

| Molecular Weight | 519.28 g/mol (anhydrous basis) | [7] |

| InChI Key | GKFFJFGBWAGAFD-HZBIHQSRSA-N | |

| SMILES | O.Cl.Cl.Brc1ccc(\C=C\CNCCNS(=O)(=O)c2cccc3cnccc23)cc1 |

Table 2: Physical and Solubility Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid or powder | [5] |

| Purity | ≥98% (by HPLC) | [5][7] |

| Solubility | DMSO: ≥51.9 mg/mL (100 mM) | [7][8][9][10] |

| Water: ~13-25 mg/mL | [7] | |

| Ethanol: ~0.15-2 mg/mL | [6][9] | |

| Storage Conditions | Store at 2-8°C or -20°C, desiccated. Protect from light. | [5][7][9] |

Mechanism of Action

H-89's primary mechanism of action is the potent and reversible inhibition of the PKA catalytic subunit. It functions as an ATP-competitive inhibitor, binding to the ATP pocket on the kinase and thereby preventing the phosphorylation of PKA substrates.[1][11] While its affinity for PKA is high, H-89 is not entirely specific and can inhibit a range of other kinases, particularly at higher concentrations. This promiscuity is a critical consideration in experimental design.

Table 3: Kinase Inhibition Profile of H-89

| Kinase Target | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |

| Protein Kinase A (PKA) | 48 nM | 48 - 135 nM | [1][2][7][8][11][12] |

| S6 Kinase 1 (S6K1) | - | 80 nM | [2][6][7][8] |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | - | 120 nM | [2][6][7][8] |

| Rho-associated Kinase II (ROCKII) | - | 270 nM | [2][6][7][8] |

| Protein Kinase G (PKG) | 0.48 µM | - | [8] |

| Protein Kinase Bα (PKBα / Akt) | - | 2.6 µM | [2][6][7][8] |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | - | 2.8 µM | [2][7][8] |

| Myosin Light Chain Kinase (MLCK) | 28.3 µM | - | [13] |

| Protein Kinase C (PKC) | 31.7 µM | - | [13] |

| Casein Kinase I | 38.3 µM | - | [13] |

| CaM Kinase II | 29.7 µM | - | [13] |

Key Signaling Pathways Modulated by H-89

H-89 is a powerful tool for interrogating signaling pathways, primarily the canonical PKA pathway. However, its off-target effects necessitate careful experimental design and interpretation.

Inhibition of the cAMP/PKA/CREB Pathway

The canonical cAMP signaling pathway involves the activation of PKA by cAMP, leading to the phosphorylation of numerous downstream targets. A key substrate is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation at Serine 133, regulates gene expression. H-89 directly blocks the PKA catalytic subunit, preventing CREB phosphorylation and subsequent gene transcription.[14][15]

Off-Target Effects and Pathway Crosstalk

While effective against PKA, H-89's utility can be complicated by its inhibition of other kinases, such as ROCKII and MSK1, and its effects on other cellular components like β-adrenergic receptors.[3][8][16]

-

ROCK Inhibition: The inhibitory effect on ROCKII is particularly relevant, as H-89 has been shown to enhance the survival of dissociated human embryonic stem cells through ROCK inhibition, a PKA-independent effect.[7][17] This highlights that cellular phenotypes observed with H-89 treatment may not be solely attributable to PKA.[3][18][19]

-

TGF-β Pathway Interaction: In some contexts, the PKA pathway exhibits crosstalk with the TGF-β pathway. One study demonstrated that H-89 blocked TGF-β1-induced PKA activation and phosphorylation of CREB in retinal pigment epithelial cells.[14]

-

PI3K/Akt Pathway: In Caco-2 colon cancer cells, H-89 treatment paradoxically led to the activation of the pro-survival kinase Akt/PKB in a PI3-kinase-dependent manner.[20]

Experimental Protocols

Below are detailed methodologies for common experiments utilizing H-89 to probe kinase activity and signaling pathways.

In Vitro PKA Activity Assay

This protocol is adapted from cell-free assays used to determine the inhibitory constant of H-89.[8] It measures the transfer of radiolabeled phosphate from ATP to a substrate protein.

Methodology:

-

Prepare Reaction Mixture: In a final volume of 200 µL, combine 50 mM Tris-HCl (pH 7.0), 10 mM magnesium acetate, 2 mM EGTA, and 1 µM cAMP.

-

Add Substrate and Enzyme: Add 100 µg of a suitable PKA substrate (e.g., histone H2B) and 0.5 µg of purified PKA enzyme.

-

Add Inhibitor: Add H-89 at various concentrations to respective tubes. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 3.3-20 µM, with ~4 x 10⁵ cpm).

-

Incubate: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop and Separate: Stop the reaction (e.g., by adding a strong acid or spotting onto phosphocellulose paper) and separate the phosphorylated substrate from the free [γ-³²P]ATP.

-

Quantify: Measure the incorporated radioactivity using a scintillation counter.

-

Analyze: Plot the percentage of PKA activity against the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to assess the efficacy of H-89 in intact cells by measuring the phosphorylation state of a known PKA substrate, such as CREB.[9][14][21]

Methodology:

-

Cell Culture and Plating: Culture cells (e.g., SK-N-MC or ARPE-19) to an appropriate confluency in multi-well plates.

-

Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of H-89 (e.g., 1-30 µM) or vehicle (DMSO) for a specified duration (e.g., 30-60 minutes).

-

Stimulation: Stimulate the PKA pathway by adding an activator, such as 10-30 µM Forskolin or 10 ng/mL TGF-β1, for a short period (e.g., 10-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CREB Ser133).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB) to serve as a loading control.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 2. H-89 - Wikipedia [en.wikipedia.org]

- 3. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H-89 Dihydrochloride | C20H22BrCl2N3O2S | CID 5702541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H 89 dihydrochloride [bio-gems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 10. raybiotech.com [raybiotech.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. H-89, Dihydrochloride [sigmaaldrich.com]

- 14. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. | Semantic Scholar [semanticscholar.org]

- 19. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. | Sigma-Aldrich [sigmaaldrich.com]

- 20. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of H-89 Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

H-89 dihydrochloride hydrate is a widely utilized chemical probe in cell biology and pharmacology, primarily known as a potent, cell-permeable inhibitor of cyclic AMP (cAMP)-dependent protein kinase A (PKA).[1][2][3] Derived from H-8, it was initially lauded for its specificity for PKA over other kinases.[4] H-89 achieves its inhibitory effect through competitive binding at the adenosine triphosphate (ATP) site on the catalytic subunit of PKA.[4][5] However, extensive research has revealed that H-89 also affects a range of other kinases and cellular targets, particularly at higher concentrations.[3][6] This guide provides a comprehensive overview of the in vitro biological activity of H-89, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to aid in the design and interpretation of research studies.

Quantitative Data on Kinase Inhibition

The inhibitory potency of H-89 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for determining the appropriate concentrations for achieving PKA inhibition while minimizing off-target effects.

Table 1: Inhibitory Potency of H-89 Against Primary and Off-Target Kinases

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |

|---|---|---|---|

| Protein Kinase A (PKA) | 48 - 135[1][2][6][7] | 48[8][9] | Primary target. |

| S6 Kinase 1 (S6K1) | 80[6][7][8] | - | Off-target. |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120[6][7][8] | - | Off-target. |

| Rho-associated Kinase II (ROCKII) | 270[6][7][8] | - | Off-target. |

| Protein Kinase Bα (PKBα/Akt) | 2600[6][8] | - | Off-target at higher concentrations. |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800[6][8] | - | Off-target at higher concentrations. |

| Protein Kinase G (PKG) | - | ~480 | Approximately 10-fold less sensitive than PKA.[5][8] |

| Protein Kinase C (PKC) | - | >24,000 | Over 500-fold less sensitive than PKA.[8] |

| Myosin Light Chain Kinase (MLCK) | - | >24,000 | Over 500-fold less sensitive than PKA.[8] |

Note: IC50 values can vary depending on the experimental conditions, particularly the ATP concentration in the assay.[5]

Signaling Pathways and Mechanism of Action

H-89's primary mechanism of action is the inhibition of PKA, a key enzyme in the cAMP signaling pathway. This pathway is activated by various extracellular signals that increase intracellular cAMP levels, leading to the dissociation of the PKA holoenzyme into regulatory and active catalytic subunits. The catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, regulating diverse cellular processes.

Caption: The cAMP/PKA signaling pathway and the inhibitory action of H-89.

While potent against PKA, H-89 is not entirely specific. At concentrations commonly used in cell-based assays (1-10 µM), it can inhibit several other kinases, which can complicate the interpretation of experimental results.[3]

Caption: Kinase inhibition profile of H-89, highlighting its primary and off-targets.

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize the in vitro activity of H-89.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the IC50 value of H-89 for a specific kinase, such as PKA.

-

Objective: To measure the concentration of H-89 required to inhibit 50% of the kinase's activity.

-

Materials:

-

Purified, active kinase (e.g., PKA catalytic subunit).

-

Kinase-specific substrate (e.g., Histone H2B for PKA).[8]

-

This compound stock solution (e.g., in DMSO).

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2).

-

[γ-³²P]ATP (radiolabeled ATP).

-

ATP solution.

-

Phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation counter and vials.

-

-

Procedure:

-

Prepare serial dilutions of H-89 in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the kinase substrate (e.g., 1 mg/mL Histone H2B), and the desired concentration of H-89 or vehicle.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration typically near the Km for ATP).

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

-

Wash the paper strips multiple times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on each paper strip using a scintillation counter.

-

Calculate the percentage of kinase activity for each H-89 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the H-89 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

2. Western Blot Analysis of PKA Activity in Cells

This protocol assesses H-89's ability to inhibit PKA signaling inside cells by measuring the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.[10]

-

Objective: To determine the effective concentration of H-89 for inhibiting PKA-mediated phosphorylation in a cellular context.

-

Materials:

-

Cell line (e.g., SK-N-MC cells).[10]

-

Cell culture medium and reagents.

-

This compound.

-

PKA activator (e.g., Forskolin).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of H-89 (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 30-60 minutes).[10]

-

Stimulate the cells with a PKA activator (e.g., 30 µM Forskolin) for a short period (e.g., 10 minutes) to induce CREB phosphorylation.[10]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB.[10]

-

Quantify band intensities to determine the ratio of phosphorylated CREB to total CREB, demonstrating H-89's dose-dependent inhibitory effect.

-

Conclusion

This compound remains an invaluable tool for studying cAMP/PKA signaling pathways. Its primary strength lies in its potent, ATP-competitive inhibition of PKA.[4][5] However, researchers must exercise caution due to its well-documented off-target effects on other kinases, such as S6K1, MSK1, and ROCKII, especially when using concentrations in the micromolar range.[6][7][8] Therefore, it is highly recommended to use H-89 at the lowest effective concentration and to corroborate findings with other PKA inhibitors or genetic approaches to ensure that the observed effects are truly attributable to the inhibition of PKA.[3] This guide provides the necessary quantitative data and methodological frameworks to utilize H-89 effectively and interpret the resulting data with the appropriate scientific rigor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. H-89 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 6. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]

- 7. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]

- 8. selleckchem.com [selleckchem.com]

- 9. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]

- 10. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to H-89 Dihydrochloride Hydrate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride hydrate is a widely utilized pharmacological agent in neuroscience research, primarily known for its role as a potent, cell-permeable, and selective inhibitor of Protein Kinase A (PKA).[1] By competitively binding to the ATP pocket on the catalytic subunit of PKA, H-89 provides a crucial tool for elucidating the roles of the cyclic AMP (cAMP)/PKA signaling pathway in a multitude of neuronal processes.[2][3] These processes include synaptic plasticity, memory formation, neuronal survival, and neurotransmitter release.[4][5][6] However, a growing body of evidence highlights its off-target effects on other kinases and cellular components, necessitating careful experimental design and interpretation of results.[7][8] This guide offers a comprehensive overview of H-89, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a critical discussion of its specificity.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide dihydrochloride | [2] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂S · 2HCl | [1] |

| Molecular Weight | 519.3 g/mol | [1] |

| CAS Number | 127243-85-0 | [2] |

| Solubility | Soluble in DMSO (up to 100 mM), water (up to 25 mM), and ethanol (at 2 mg/ml).[1][2] | [1][2] |

| Storage | Store lyophilized powder or solution at -20°C, desiccated and protected from light.[1] | [1] |

| Stability | Lyophilized form is stable for at least 4 years.[9] Once in solution, it should be used within 3 months to prevent loss of potency.[1] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[1] | [1][9] |

Mechanism of Action

H-89's primary mechanism of action is the competitive inhibition of the adenosine triphosphate (ATP) site on the PKA catalytic subunit.[2] This prevents the phosphorylation of PKA's downstream target proteins, thereby blocking the cAMP-dependent signaling pathway. This pathway is integral to numerous cellular functions in the nervous system.

Quantitative Data: Kinase Inhibition Profile

While H-89 is a potent PKA inhibitor, it also affects other kinases, particularly at higher concentrations. This is a critical consideration for interpreting experimental results.

| Kinase | IC₅₀ / Kᵢ | Reference |

| Protein Kinase A (PKA) | IC₅₀: 48 nM, Kᵢ: 48 nM | [10] |

| S6K1 | IC₅₀: 80 nM | [2] |

| MSK1 | IC₅₀: 120 nM | [2] |

| ROCK-II | IC₅₀: 270 nM | [2] |

| Protein Kinase G (PKG) | Moderately Inhibited (IC₅₀ in 500 nM range) | [1] |

| Protein Kinase Cμ (PKCμ) | Moderately Inhibited (IC₅₀ in 500 nM range) | [1] |

| PKBα | IC₅₀: 2600 nM | [2] |

| MAPKAP-K1b | IC₅₀: 2800 nM | [2] |

| Myosin Light Chain Kinase (MLCK) | Kᵢ: 28.3 µM | [11] |

| CaM Kinase II | Kᵢ: 29.7 µM | [11] |

| Protein Kinase C (PKC) | Kᵢ: 31.7 µM | [11] |

| Casein Kinase I | Kᵢ: 38.3 µM | [11] |

Applications in Neuroscience Research

H-89 has been instrumental in studying various aspects of neuronal function:

-

Synaptic Plasticity and Memory: The cAMP/PKA pathway is crucial for long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms thought to underlie learning and memory.[4][6][12][13] H-89 is used to investigate the specific contribution of PKA to these processes.[5]

-

Neuronal Survival and Apoptosis: PKA signaling can promote neuronal survival.[4] H-89 is used to study the role of PKA in neuroprotective pathways and in models of neurodegenerative diseases.[4][14] For instance, studies have shown that H-89 can attenuate neuronal cell death following ischemic injury.[4][5]

-

Neurotransmitter Release: PKA can modulate the release of neurotransmitters.[15] H-89 has been used to demonstrate the role of PKA in regulating the release of GABA.[15]

-

Neurite Outgrowth: The PKA pathway is involved in neurite extension and neuronal differentiation.[4][16] H-89 has been shown to have dose-dependent effects on neurite outgrowth, with lower concentrations promoting it under certain conditions.[16]

-

Neuroinflammation: H-89 has been shown to modulate neuroinflammatory pathways, such as the TNF-α-NFκB-COX-2 axis, in a dose-dependent manner.[16]

Experimental Protocols

In Vitro Cell Culture Experiments

Objective: To investigate the effect of H-89 on a specific cellular process in a neuronal cell line (e.g., Neuro-2a, PC12, SH-SY5Y).

Methodology:

-

Cell Culture: Culture neuronal cells in appropriate media and conditions until they reach the desired confluency. For differentiation studies, treat cells with appropriate factors (e.g., NGF for PC12 cells).

-

H-89 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[1] Further dilute the stock solution in culture medium to achieve the desired working concentrations (typically ranging from 1 µM to 20 µM).[1][4][16]

-

Treatment: Treat the cells with the H-89 working solution for a specified duration (e.g., 30 minutes to 48 hours), depending on the experimental endpoint.[1][17] Include a vehicle control (DMSO) group.

-

Assay: Perform the desired assay to measure the outcome of interest. This could include:

-

Western Blotting: To analyze the phosphorylation state of PKA substrates (e.g., CREB) or the expression levels of proteins of interest (e.g., Bcl-2, cleaved caspase-3).[4][17]

-

Immunocytochemistry: To visualize the localization of proteins or morphological changes (e.g., neurite outgrowth).[18]

-

Cell Viability Assays (e.g., MTT, LDH): To assess cytotoxicity.[19]

-

Kinase Activity Assays: To directly measure PKA activity in cell lysates.[20]

-

In Vivo Animal Studies

Objective: To investigate the effect of H-89 on a physiological or behavioral endpoint in an animal model.

Methodology:

-

Animal Model: Select an appropriate animal model for the research question (e.g., mouse model of ischemic stroke, rat model for memory assessment).[4]

-

H-89 Administration: H-89 can be administered via various routes, including intraperitoneal (i.p.) injection or direct intracerebroventricular (i.c.v.) infusion. The dosage will depend on the animal model and the intended effect.

-

Experimental Groups: Include a control group receiving vehicle and an experimental group receiving H-89.

-

Behavioral Testing/Tissue Collection: Perform behavioral tests (e.g., Morris water maze for memory) or collect tissue samples for molecular analysis at appropriate time points.

-

Analysis: Analyze the behavioral data or perform molecular analyses (e.g., Western blotting, immunohistochemistry) on the collected tissues.[21][22]

Off-Target Effects and Considerations

A significant caveat in using H-89 is its potential for off-target effects, which can complicate data interpretation.[7]

-

Inhibition of Other Kinases: As shown in the table above, H-89 can inhibit other kinases, some with IC₅₀ values in the sub-micromolar range.[2] This is particularly relevant when using H-89 at concentrations of 10 µM or higher.[4][7]

-

PKA-Independent Effects: H-89 has been reported to have effects unrelated to kinase inhibition, such as directly inhibiting certain potassium currents and affecting calcium handling.[2][4][23]

-

Beta-Adrenergic Receptor Antagonism: H-89 can act as an antagonist at β-adrenergic receptors, which can confound studies of signaling pathways involving these receptors.[24]

To mitigate these issues, researchers should:

-

Use the lowest effective concentration of H-89.

-

Employ other, more specific PKA inhibitors (e.g., Rp-cAMPS, PKI peptides) to confirm findings.[7][25]

-

Utilize genetic approaches (e.g., PKA-null cells) to validate the role of PKA.[8]

Conclusion

References

- 1. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 2. H-89 - Wikipedia [en.wikipedia.org]